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Chromium trioxide

Cat. No.: B8757531
M. Wt: 99.994 g/mol
InChI Key: GAMDZJFZMJECOS-UHFFFAOYSA-N
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Description

Current Standing and Research Significance in Inorganic Chemistry

In contemporary inorganic chemistry, chromium trioxide remains a subject of research interest primarily due to its versatile role as a potent oxidizing agent and a catalyst. scribd.comnanotrun.comresearchgate.net Its significance lies in its ability to effect a variety of chemical transformations, particularly in the synthesis of other inorganic and organic compounds.

Research continues to explore this compound's utility in catalysis. It can be used in small, catalytic amounts (e.g., 1-2 mol%) in conjunction with a co-oxidant like periodic acid to achieve efficient oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones. princeton.eduorganic-chemistry.org This catalytic approach is a cornerstone of its modern relevance, minimizing the use of the toxic hexavalent chromium.

Furthermore, the synthesis of novel materials using this compound as a precursor is an active area of investigation. For instance, the thermal decomposition of this compound under specific conditions can produce ferromagnetic chromium oxides, materials of interest for their magnetic properties. aip.org The development of this compound nanoparticles represents another frontier, with studies focusing on their synthesis via methods like the solvothermal method. researchgate.netijmtst.com These nanomaterials exhibit unique properties different from the bulk material and have potential applications in electronics, sensors, and as catalysts. researchgate.netijmtst.com

Evolution of Research Paradigms and Methodological Approaches

The research paradigm surrounding this compound has undergone a significant transformation over the decades. Initially, its utility was demonstrated through stoichiometric applications, where it was used in large quantities to effect oxidations. This led to the development of several classic named reagents.

Jones Reagent: A solution of this compound in aqueous sulfuric acid and acetone (B3395972), used for the oxidation of alcohols. organic-chemistry.org

Sarett and Collins Reagents: Complexes of this compound with pyridine (B92270), developed as milder and more selective oxidizing agents for alcohols, often allowing the reaction to be stopped at the aldehyde stage. organic-chemistry.orgderpharmachemica.com

The primary drawback of these stoichiometric methods was the generation of significant amounts of chromium-containing waste, a considerable environmental concern. This limitation spurred a paradigm shift towards the development of catalytic systems. Modern research focuses on using only a small percentage of this compound, which is regenerated in the catalytic cycle by a terminal oxidant. This approach not only makes the process more atom-economical but also drastically reduces chromium waste.

The table below illustrates this evolution from stoichiometric to catalytic approaches.

ApproachReagent/SystemCrO₃ RequirementKey FeaturesEra of Prominence
Stoichiometric Jones ReagentFull equivalentStrong oxidant, acidic conditionsMid-20th Century
Stoichiometric Collins/Sarett ReagentsFull equivalentMilder, more selective for aldehydesMid-to-late 20th Century
Catalytic CrO₃ / Periodic Acid (H₅IO₆)1-2 mol %High efficiency, excellent yields, reduced waste princeton.eduorganic-chemistry.orgLate 20th Century - Present

Methodological advancements also include the use of different supports, such as wet alumina (B75360), to facilitate reactions under solvent-free conditions, further enhancing the environmental friendliness of the procedures. organic-chemistry.org

Interdisciplinary Relevance in Contemporary Chemical Science

The influence of this compound extends beyond traditional inorganic chemistry, finding significant relevance in several interdisciplinary areas of modern science.

Organic Synthesis: This is perhaps the most prominent area of interdisciplinary application. This compound and its derivatives are workhorse reagents for the oxidation of a wide range of organic functional groups. researchgate.netderpharmachemica.com Its ability to convert primary alcohols to carboxylic acids and secondary alcohols to ketones is fundamental in multi-step organic synthesis. Research has demonstrated its effectiveness in the benzylic oxidation of toluenes and diarylmethanes to produce benzoic acids and ketones. organic-chemistry.org It is also used to oxidize 2,5-dihydropyrroles to the corresponding pyrrole derivatives. organic-chemistry.org

Materials Science: this compound serves as a precursor for creating advanced materials. Its thermal decomposition is a method for synthesizing ferromagnetic chromium oxides, which are valuable for their applications in magnetic recording media and other electronic devices. aip.org More recently, the synthesis of this compound nanoparticles has opened up possibilities for new technological materials with novel electronic, optical, and chemical properties. researchgate.netijmtst.com These materials are being explored for use in high-temperature resistant applications and as components in sensors and superconductors. ijmtst.com

Environmental and Industrial Chemistry: While chromium (VI) compounds are recognized environmental hazards, their chemical properties are harnessed in various industrial applications. wikipedia.orgepa.gov this compound is a key component in chrome plating, where it creates a passivating chromate (B82759) film on metals like cadmium and zinc to resist corrosion. wikipedia.orgscribd.com It is also used in the aerospace industry for anodic coating of aluminum. wikipedia.org In a unique application, it is used aboard the International Space Station to control bacterial growth in the wastewater storage tank, showcasing its utility in controlled environmental systems. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrO3 B8757531 Chromium trioxide

Properties

Molecular Formula

CrO3

Molecular Weight

99.994 g/mol

IUPAC Name

chromium(6+);oxygen(2-)

InChI

InChI=1S/Cr.3O/q+6;3*-2

InChI Key

GAMDZJFZMJECOS-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[Cr+6]

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Chromium Trioxide

Laboratory Scale Syntheses for Research Purposes

A common laboratory method for preparing chromium trioxide involves the reaction of a dichromate salt, such as sodium dichromate (Na₂Cr₂O₇) or potassium dichromate (K₂Cr₂O₇), with concentrated sulfuric acid (H₂SO₄) himedialabs.comprepchem.comstackexchange.comgoogle.comorgsyn.orgyoutube.com. This process leverages the equilibrium between chromate (B82759), dichromate, and chromic acid (H₂CrO₄) forms in solution. The addition of a large excess of concentrated sulfuric acid effectively withdraws water from the hydrated forms of chromic acid, leading to the precipitation of this compound as red needles prepchem.comstackexchange.com.

The typical procedure involves dissolving sodium dichromate in water, followed by the slow, dropwise addition of concentrated sulfuric acid with constant stirring. This initiates the formation of a slight precipitate of this compound. The mixture is then cooled, and further sulfuric acid is added slowly. Allowing the reaction mixture to stand overnight can promote the growth of coarser crystals. For enhanced purity and larger crystals, the solution with the crystal meal can be heated to 100°C and allowed to cool slowly, a process that can be repeated prepchem.comstackexchange.com.

The precipitated this compound crystals are typically filtered using a Buchner funnel with a sintered glass disc, as CrO₃ is a strong oxidizing agent and can oxidize organic materials like paper filters prepchem.comstackexchange.com. The crystals are then washed with concentrated nitric acid (65-70%) to remove impurities, with the nitric acid subsequently removed by suction and gentle heating prepchem.comstackexchange.com. The yield for this method is typically around 60% prepchem.com. Recrystallization can be performed to further purify the product, involving dissolving crude this compound in water and slowly adding concentrated sulfuric acid prepchem.com.

Table 1: Typical Reagents and Conditions for Laboratory Scale Synthesis of this compound

ReagentQuantity (Example)Role
Sodium Dichromate100 gChromium source
Distilled Water250 mLSolvent for dichromate
Concentrated Sulfuric Acid200 mL (initial) + 200 mL (subsequent)Dehydrating agent and acid catalyst
Concentrated Nitric Acid15 mL (initial)Washing agent for purification

Nanostructured this compound Synthesis Approaches

The synthesis of nanostructured chromium compounds has garnered significant interest due to their unique properties. While many studies focus on chromium(III) oxide (Cr₂O₃) nanoparticles, the direct synthesis of nanostructured this compound (CrO₃) is also explored.

For CrO₃ nanoparticles, a typical solvothermal synthesis involves dissolving this compound and citric acid in absolute ethanol. This solution is then stirred, and ethylene (B1197577) glycol is added. The mixture is subsequently transferred to an autoclave and heated, for example, at 180°C for 24 hours. The resulting nanoparticles can be characterized by techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), and Fourier-transform infrared (FTIR) analysis researchgate.net. The prepared CrO₃ nanoparticles have been reported to exhibit a rhombohedral crystal system and spherical morphology researchgate.net.

Table 2: Solvothermal Synthesis Parameters for this compound Nanoparticles

ComponentRoleExample Quantity/TypeConditions
This compoundPrecursor1 gDissolved in ethanol
Citric AcidReducing agent/stabilizer1 gDissolved in ethanol
Absolute EthanolSolvent50 mLUsed for dissolution
Ethylene GlycolSolvent/Reducing Agent0.5 mLAdded to solution
TemperatureReaction Temp.180°CIn autoclave
TimeReaction Duration24 hoursIn autoclave

While various controlled precipitation and growth techniques, such as sol-gel, hydrothermal, and electrochemical methods, are widely reported for the synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles innovareacademics.inijates.comresearchgate.netcore.ac.ukresearchgate.netnanografi.comscirp.orgresearchgate.net, direct synthesis of this compound (CrO₃) nanoparticles via these methods is less commonly detailed in the literature compared to the solvothermal approach. Many methods that utilize this compound as a precursor often result in the formation of Cr₂O₃ nanostructures rather than CrO₃ nanostructures innovareacademics.in.

Synthesis of Functionalized this compound Complexes

Functionalized this compound complexes are synthesized to modify the reactivity or properties of CrO₃, often for specific applications in organic synthesis as oxidizing agents.

This compound can form complexes with various ligands, which can influence its stability and reactivity. A notable strategy involves the reaction of this compound with amino acids ajol.inforesearchgate.net. This approach allows for the creation of metal-based complexes with distinct structural and chemical characteristics.

The synthesis of CrO₃-amino acid complexes typically involves dissolving amino acids (such as glycine, L-alanine, L-serine, L-proline, L-cysteine, and S-methyl-L-cysteine) in a methanol (B129727) solvent with gentle heating to ensure complete dissolution. A hot methanolic solution of this compound is then gradually added to the amino acid solution. The resulting mixtures are refluxed, often at around 65°C for several hours, with stirring. This process leads to the generation of reddish-brown precipitates, which are then separated and purified ajol.inforesearchgate.net. Infrared (FTIR) analysis has suggested that the amino acids coordinate with CrO₃ through both their amino and carboxylate groups ajol.info.

Beyond amino acids, this compound also forms complexes with other organic molecules. For instance, the oxidation of salicylic (B10762653) acid by this compound in a solvent like t-butyl alcohol can yield solid chromium complexes, where the oxidized fragments of salicylic acid act as ligands ajrconline.org. Other examples of ligand-assisted complexation include the formation of the this compound–3,5-dimethylpyrazole complex (CrO₃·3,5-DMP) and dipyridine chromium(VI) oxide thieme-connect.comorgsyn.org. These complexes are often used to control the oxidizing power and selectivity of chromium(VI) reagents in organic transformations thieme-connect.comorgsyn.org.

The design of modified this compound reagents focuses on creating more selective, efficient, or manageable oxidizing agents. One of the most well-known modified reagents is Jones's Reagent, which is a solution of this compound in sulfuric acid and acetone (B3395972) orgsyn.orgorgsyn.orgresearchgate.netamericanelements.com. This reagent is widely used for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively orgsyn.orgorgsyn.org.

Other modified chromium(VI) reagents have been developed to address specific synthetic challenges. Examples include modified oxochromium(VI) amine reagents and Tetramethylguanidium Halochromates (TMGFC & TMGCC) derpharmachemica.com. These halochromates are prepared by reacting tetramethyl guanidine (B92328) with this compound and a related acid, offering mild and selective oxidation capabilities for various alcohols and oximes, sometimes under solvent-free conditions or microwave irradiation derpharmachemica.com. The development of such reagents aims to enhance reaction control, improve yields, and broaden the scope of CrO₃-mediated oxidations derpharmachemica.com.

Structural Characteristics and Spectroscopic Elucidation

Structural Analysis of Monomeric and Solution-Phase Chromium(VI) Species

While solid chromium trioxide exists as a polymer, its behavior in solution is characterized by the formation of various monomeric and polymeric chromium(VI) species. When dissolved in water, this compound undergoes hydrolysis. wikipedia.org In aqueous solutions, Cr(VI) predominantly exists in equilibrium between monomeric species such as hydrogen chromate (B82759) (HCrO₄⁻) and chromate (CrO₄²⁻), and dimeric species like dichromate (Cr₂O₇²⁻). clu-in.orgresearchgate.net The relative concentrations of these species are dependent on both pH and the total Cr(VI) concentration. clu-in.orgresearchgate.net Monomeric species typically impart a yellow color to water, while dichromate (Cr₂O₇²⁻) solutions appear orange. clu-in.orgepa.gov

The structure of monomeric CrO₃ has been investigated through theoretical calculations, such as density functional theory (DFT). These studies predict that the monomeric CrO₃ molecule has a pyramidal geometry (C₃v point group) rather than a planar (D₃h) structure. wikipedia.org

Spectroscopic Characterization Techniques for this compound Systems

Spectroscopic techniques are crucial for elucidating the structure and identifying functional groups in this compound and its related compounds.

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups and characterize the bonding arrangements within this compound systems. e-journals.inmdpi.comsci-hub.se FTIR analysis reveals specific absorption peaks corresponding to various vibrational modes. For this compound nanoparticles, characteristic bands have been observed. For instance, a band at 1019 cm⁻¹ is attributed to Cr-O-Cr vibrations, while peaks at 942 cm⁻¹ and 994 cm⁻¹ are assigned to Cr=O (chromyl) vibrations. ijmtst.comresearchgate.net Other observed bands include those between 3409 and 1637 cm⁻¹, which are indicative of -OH stretching and bending vibrations of adsorbed water molecules. ijmtst.com

Here is a summary of characteristic FTIR absorption bands for this compound:

Wavenumber (cm⁻¹)AssignmentReference
3409-1637-OH stretching and bending ijmtst.com
1019Cr-O-Cr vibrations ijmtst.com
942, 994Cr=O (chromyl) vibrations ijmtst.comresearchgate.net

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline phase, identifying crystalline materials, and determining structural parameters such as unit cell dimensions and crystal systems. usp.orgrms-foundation.chcreative-proteomics.com For this compound, XRD studies have shown that prepared samples exhibit a rhombohedral system. ijmtst.com Sharp peaks in the XRD pattern indicate the crystalline perfection of CrO₃ nanoparticles. ijmtst.com

Key XRD findings for CrO₃ include:

Crystal System: Rhombohedral ijmtst.com

JCPDS No.: 38-1479 ijmtst.com

Lattice Parameters: a = 4.9587 Å, c = 13.594 Å ijmtst.com

Major Peaks (2θ values): 24.61, 33.7, 36.4, 41.8, 50.32, 54.9, 63.6, and 65.27, corresponding to (012), (104), (110), (113), (024), (116), (214), and (300) planes, respectively. ijmtst.com

XRD analysis can also be used to calculate the average particle size of nanoparticles using Scherrer's formula (D = Kλ/β Cos θ). For CrO₃ nanoparticles, an average particle size of 28.0481 nm has been reported. ijmtst.com

Theoretical Predictions and Computational Modeling of this compound Structure

Theoretical predictions and computational modeling, particularly using Density Functional Theory (DFT), have provided significant insights into the structure of this compound, especially for its monomeric and surface-supported forms. DFT calculations have predicted the monomeric CrO₃ to have a pyramidal (C₃v) structure, where the chromium atom is slightly out of the plane of the three oxygen atoms, differing from a planar (D₃h) geometry. wikipedia.orgvcu.edu

Computational studies have also explored the structure of monomeric Cr(VI) oxide species supported on silica (B1680970) surfaces. acs.org These studies indicate that dioxo Cr(VI) species are thermodynamically preferred, although monooxo Cr(VI) species may also be present. acs.org Furthermore, theoretical calculations have been used to optimize the structure of adducts formed by this compound, such as with zwitterionic quinolinic acid, and to investigate their electronic properties. uj.edu.pl

Reactivity Profiles and Mechanistic Investigations

Redox Chemistry of Chromium Trioxide and its Derivatives

This compound (CrO₃) is a potent oxidizing agent due to chromium being in its highest common oxidation state, Cr(VI) nih.govlibretexts.orgyale.edu. In redox reactions, CrO₃ gains electrons and is reduced, while the organic substrate loses electrons and is oxidized yale.eduinstructables.com. The final reduction product of chromium in many organic oxidations is typically Cr(III) sciencemadness.orgyale.edumsu.edu.

The redox process can be summarized by the change in oxidation state of chromium: Cr(VI) (in CrO₃) → Cr(IV) → Cr(III) libretexts.orgmsu.eduorganic-chemistry.orglibretexts.org.

For example, in the oxidation of alcohols, CrO₃ is reduced to H₂CrO₃ (Cr(IV)) initially, and ultimately to Cr(III) species such as Cr(OH)₃ libretexts.orgallaboutchemistry.net. The redox potential of Cr(VI) compounds is strongly influenced by pH, being much more oxidizing under acidic conditions and significantly less so under alkaline conditions dcceew.gov.au.

Interactions with Specific Chemical Environments and Solvents

This compound exhibits varied interactions with different chemical environments and solvents, which significantly influences its reactivity and the outcome of oxidative reactions.

Water : this compound is highly soluble in water, forming chromic acid (H₂CrO₄) in situ sciencemadness.orgnih.govorganic-chemistry.org. This aqueous acidic environment is characteristic of the Jones oxidation, where the presence of water facilitates the formation of aldehyde hydrates, leading to further oxidation of primary alcohols to carboxylic acids organic-chemistry.orglibretexts.org.

Pyridine (B92270) : this compound reacts exothermically with pyridine to form complexes such as CrO₃·2Py, known as the Sarett reagent organic-chemistry.orgcambridge.orgwikipedia.org. This complex allows for non-aqueous oxidation conditions, which are crucial for stopping the oxidation of primary alcohols at the aldehyde stage organic-chemistry.orgwikipedia.org. However, the preparation can be hazardous, and the use of pyridine limits the oxidation of base-sensitive substrates organic-chemistry.org.

Dichloromethane (B109758) : When the CrO₃·2Py complex is diluted in dichloromethane, it forms the Collins reagent organic-chemistry.orgsynarchive.com. This solvent system offers a more convenient and safer alternative to the Sarett reagent, allowing for a broader substrate scope and improved handling organic-chemistry.orgorgsyn.org.

Acetone (B3395972) : Acetone is commonly used as a co-solvent in the Jones oxidation (Jones reagent) to prevent over-oxidation of the organic product libretexts.orgalfa-chemistry.com. However, this compound can react violently with acetone and other organic compounds, necessitating careful handling noaa.govstanford.edu.

Acetic Acid : this compound is soluble in acetic acid and can be used as an oxidant in this solvent sciencemadness.orguni-hamburg.de. Oxidations in glacial acetic acid have shown oxygen absorption, suggesting a mechanism involving free organic radicals rsc.org.

Ionic Liquids : this compound in room temperature ionic liquids has been reported as an efficient and low-flammability method for the oxidation of primary and secondary alcohols to aldehydes and ketones, offering fast rates and high yields researchgate.net.

General Reactivity : this compound is a powerful oxidizing agent that can react violently upon contact with various reducing agents, including alcohols, acetone, dimethylformamide, and other organic matter, potentially leading to ignition or explosion organic-chemistry.orgnoaa.govstanford.edulibretexts.org. Anhydrous this compound must be handled with extreme care due to its reactivity and tendency to combust with organic compounds on contact sciencemadness.org.

Catalytic Applications and Mechanistic Insights

Chromium Trioxide as a Component in Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst and reactants are in different phases, extensively utilizes this compound. Its solid nature makes it suitable for immobilization on various supports, leading to highly efficient and recyclable catalytic systems.

Phillips catalysts, primarily composed of chromium oxide supported on silica (B1680970) (SiO2), are instrumental in producing high-density polyethylene (B3416737) (HDPE) and medium-density polyethylene, accounting for over half of global production mdpi.comcatalysis.blog. The preparation involves impregnating a chromium compound, often a trivalent chromium precursor like Cr(OAc)3, onto a silica support, followed by calcination in dry air or oxygen at temperatures typically between 500 °C and 900 °C illinois.eduippi.ac.irmdpi.com. This calcination step oxidizes the chromium to its hexavalent form, Cr(VI), which becomes chemically anchored to the support, often as surface chromates or dichromates mdpi.comnih.gov.

The activation of the Phillips catalyst for polymerization occurs upon exposure to olefins (e.g., ethylene) or reducing agents like carbon monoxide (CO) mdpi.comacs.org. During this process, the Cr(VI) species are reduced to lower oxidation states, typically Cr(II) or Cr(III), which are believed to be the catalytically active sites mdpi.comcatalysis.blogacs.org. For instance, CO can quantitatively reduce Cr(VI) to coordinatively unsaturated Cr(II) species at 350 °C, which are highly active for ethylene (B1197577) polymerization mdpi.com. Ethylene itself can also activate Cr(VI) sites, though the nature of the catalytic species is more complex due to the formation of ethylene oxidation products mdpi.comnsf.gov.

Characterization studies using techniques such as X-ray absorption near edge spectroscopy (XANES), high-frequency electron paramagnetic resonance (HFEPR), solid-state ¹³C CP-MAS NMR, IR, and Raman spectroscopies have been employed to elucidate the active oxidation state and structure of the active sites illinois.eduacs.orgacs.org. While the exact oxidation state remains a subject of debate, with proposals for both Cr(II) and Cr(III) as active precatalysts, recent studies suggest that Cr(II) is the active precatalyst, which upon exposure to ethylene, reoxidizes to Cr(III) sites containing a vinyl ligand (e.g., (≡SiO)2CrIII–CH=CH2) capable of initiating polymerization illinois.eduacs.org. The activity of the Phillips catalyst is significantly influenced by the calcination temperature, with higher temperatures (above 400 °C, up to 900 °C) enhancing activity by dehydroxylating the surface and introducing strain into the anchoring bonds, which can increase the electron deficiency and reactivity of chromium sites mdpi.com.

The Phillips catalyst produces polyethylene with a broad molecular weight distribution, with polydispersity (Mw/Mn) ranging from 4 to 100, reflecting the heterogeneity of active sites on the amorphous silica support mdpi.com.

This compound has been investigated as an additive to enhance the hydrogen storage properties of materials, particularly magnesium hydride (MgH2). Studies have shown that the incorporation of CrO3 can significantly improve the de-/rehydrogenation kinetics and reduce the activation energy for hydrogen desorption sciopen.comresearchgate.netresearchgate.net.

For example, a 5 wt.% CrO3 additive has been observed to reduce the dehydrogenation activation energy of MgH2 by 68 kJ/mol and lower the required dehydrogenation temperature by 80 °C sciopen.comresearchgate.netresearchgate.net. This enhancement is attributed to the chemical interaction between MgH2 and CrO3, leading to the formation of Cr/MgO byproducts sciopen.comresearchgate.net. Characterization techniques like X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) provide evidence for the formation of Cr(0) and 5 nm Cr nanocrystals on the surface of MgO nanoparticles, suggesting that the creation of an active metal-metal dissolved rock salt oxide interface is crucial for improved reactivity in hydrogen storage sciopen.comresearchgate.net.

The following table summarizes the observed improvements in MgH2 hydrogen storage properties with CrO3 addition:

Additive (wt.%)Dehydrogenation Activation Energy Reduction (kJ/mol)Dehydrogenation Temperature Reduction (°C)
5% CrO368 sciopen.com80 sciopen.com

The choice of support material significantly influences the catalytic performance of chromium oxide-based catalysts. Common supports include silica (SiO2), alumina (B75360) (Al2O3), and titania (TiO2), or combinations thereof ippi.ac.irmdpi.compsu.edu. The textural properties of the carrier, such as surface area and pore volume, play a crucial role ippi.ac.ir. High surface area and uniform pore structure of mesoporous silica, for instance, facilitate better dispersion of chromium species, leading to higher catalytic activity mdpi.commdpi.com.

The support influences the stabilization of chromium in various oxidation states (Cr(III), Cr(V), Cr(VI)) and the coordination of surface chromia species mdpi.comacs.org. For example, at low chromium loadings, supports can stabilize hexavalent chromium, while higher loadings can lead to the formation of less active bulk chromium oxide (α-Cr2O3) crystals mdpi.commdpi.com. The surface acidity and dehydroxylation of the support also affect the catalyst's activity and selectivity mdpi.comacs.org. Catalyst design strategies often focus on optimizing chromium loading and precursor type, as well as the preparation method (e.g., pH of chromium solution during impregnation), to achieve high dispersion of active chromium species and control their oxidation states mdpi.commdpi.com.

Homogeneous Catalytic Systems Employing this compound

While predominantly known for its role in heterogeneous catalysis, this compound can also be employed in homogeneous catalytic systems, particularly as an oxidizing agent. In organic chemistry, CrO3 is a strong oxidizing agent often associated with the Jones oxidation, where it converts primary alcohols to carboxylic acids commonorganicchemistry.comcommonorganicchemistry.com. It can also be used to oxidize primary alcohols to aldehydes selectively when supported on silica under solvent-free conditions, preventing over-oxidation to carboxylic acids uctm.eduresearchgate.net.

This compound, in the presence of crown ethers, has been found to be an efficient oxidizing system for the chemoselective oxidation of mercaptans to disulfides and hydroquinones to benzoquinones cdnsciencepub.com. These reactions are typically carried out in organic solvents like dichloromethane (B109758) or glacial acetic acid cdnsciencepub.com. While CrO3 itself is a strong oxidizer, its utility in homogeneous systems often involves its use in conjunction with other reagents or under specific conditions to control selectivity commonorganicchemistry.comcommonorganicchemistry.comsciencemadness.org.

Mechanistic Studies of Catalytic Cycles

Mechanistic studies aim to unravel the detailed steps involved in catalytic cycles, providing insights into active site formation, reaction pathways, and product formation.

For Phillips-type catalysts in olefin polymerization, the mechanism is complex and has been a subject of extensive research illinois.edu. The generally accepted mechanism involves the initial reduction of Cr(VI) to lower oxidation states, primarily Cr(II) or Cr(III), which are the active sites mdpi.comcatalysis.blog. Upon exposure to ethylene, these reduced chromium sites form chromium-carbon bonds, initiating the polymerization catalysis.blogacs.org. The polymerization is believed to follow a Cossee-Arlman mechanism, where olefin insertion occurs into the chromium-alkyl bond mdpi.comillinois.eduresearchgate.neticp.ac.ru. The initiation mechanism, particularly how the first Cr-alkyl species is formed, has been a long-standing challenge, often referred to as the "missing hydrogen problem" illinois.edu. Recent studies suggest that ethylene can activate Cr(II) sites, leading to the formation of organoCr(III) sites with a vinyl ligand, which then initiate polymerization acs.org. Chain termination predominantly occurs by transfer with the monomer acs.org.

In hydrogen storage materials , the mechanistic role of CrO3 in enhancing MgH2 kinetics involves a chemical interaction that produces Cr/MgO byproducts sciopen.comresearchgate.net. The formation of 5 nm Cr nanocrystals on the surface of MgO nanoparticles and the potential accommodation of Cr within the MgO lattice suggest the creation of an active metal-metal dissolved rock salt oxide interface sciopen.comresearchgate.net. This interface is believed to be vital for improving the reactivity of MgH2 for both hydrogen and lithium storage sciopen.com. The presence of Cr(0) identified by XPS further supports the reduction of chromium species during the process sciopen.comresearchgate.net.

In homogeneous oxidation reactions involving this compound, the mechanism typically involves the reduction of Cr(VI) to lower oxidation states, often Cr(IV) and Cr(III), during the oxidation of organic substrates. For instance, in the Jones oxidation, Cr(VI) oxidizes alcohols, and the chromium is reduced commonorganicchemistry.com. The specific pathways can vary depending on the substrate and reaction conditions, often involving the formation of chromate (B82759) esters as intermediates.

Advanced Materials Science and Engineering Applications

Surface Modification and Coating Technologies Utilizing Chromium Trioxide

This compound is a key compound in advanced surface modification and coating technologies, prized for its ability to impart exceptional wear and corrosion resistance to various substrates. These coatings are integral to the performance and longevity of components across numerous industries, including aerospace, automotive, and manufacturing. asbindustries.comthermalspray.com

One of the prominent methods for applying chromium oxide coatings is through thermal spray techniques, such as plasma spraying. asbindustries.comthermalspray.com In this process, powdered chromium oxide is injected into a high-temperature plasma flame, where it melts and is then propelled onto the substrate. This creates a dense, hard, and well-adhered ceramic coating. thermalspray.com These plasma-sprayed coatings are particularly effective for applications requiring resistance to wear from cavitation, particle erosion, and abrasive grains. asbindustries.com

Another method involves the thermal decomposition of chromic acid anhydride (B1165640) (CrO₃). In this technique, a surface is coated with molten CrO₃ and subsequently heated in air at temperatures ranging from approximately 200°C to 250°C. This process converts the molten CrO₃ into an adherent, black, powdery coating of chromium oxide. dtic.mil

The resulting chromium oxide coatings exhibit a range of beneficial properties:

Excellent Wear and Abrasion Resistance: The inherent hardness of chromium oxide contributes to its ability to protect surfaces from mechanical wear. asbindustries.com

High Chemical Resistance: These coatings are resistant to a variety of corrosive environments, including chemicals and solvent-based inks. asbindustries.comthermalspray.com

Anti-Galling Properties: The coatings provide a self-mating ability that prevents surfaces from seizing when in sliding contact. asbindustries.com

These characteristics make chromium oxide coatings suitable for a wide array of applications, such as on pump components, rotating equipment, and sealing surfaces in the food processing industry. asbindustries.comthermalspray.com In the aviation and aerospace industry, alternatives to traditional this compound treatments are being explored, including High Velocity Oxygen Fuel (HVOF) coatings using materials like tungsten carbide cobalt chrome mixtures. stopcarcinogensatwork.eu

Table 1: Properties and Applications of Chromium Oxide Coatings

Property Description Industrial Applications
Hardness High resistance to scratching and indentation. Pump components, rotating equipment asbindustries.comthermalspray.com
Corrosion Resistance Protection against chemical attack. Chemical processing equipment, parts exposed to corrosive inks asbindustries.comthermalspray.com
Wear Resistance Durability against abrasion, cavitation, and erosion. Aerospace components, industrial machinery asbindustries.comstopcarcinogensatwork.eu
Anti-Galling Prevents surfaces from seizing under load. Sealing surfaces, sliding components asbindustries.com

Integration of this compound in Ceramic, Optic, and Glass Fabrication

This compound and its derivative, chromium(III) oxide (Cr₂O₃), are integral components in the fabrication of ceramics, optics, and glass, primarily valued for their coloring and refractory properties. ceramic-glazes.commanavchem.com

In ceramics , chromium oxide is a versatile colorant, producing a range of green hues. ceramic-glazes.com It is known for being a very refractory ceramic colorant, meaning it can withstand high temperatures without melting or decomposing. ceramic-glazes.com This stability makes it suitable for use in glazes and ceramic bodies that are fired at high temperatures. Chromium(III) oxide is also used as a primary component in specialist fine ceramics, often blended with other oxides like aluminum oxide (Al₂O₃) or zirconium dioxide (ZrO₂) for demanding high-temperature applications. saint-gobain.com These blended ceramics are used to manufacture refractory bricks, coatings, and crucibles that are resistant to extreme heat. ceramic-glazes.comsaint-gobain.com

In the optical industry , the chemical composition of glass is critical for its ability to absorb, transmit, or refract light at specific wavelengths. swiftglass.com While not a primary component of most optical lenses, additives are used to manipulate light. Chromium oxide can be used as a coloring agent in decorative glass and in certain types of optical filters. ceramic-glazes.commade-in-china.com Its addition to glass compositions imparts a distinct green coloration. ceramic-glazes.com

In glass fabrication , chromium oxide's primary role is as a pigment. manavchem.com It provides a stable and durable green color to a variety of glass products. ceramic-glazes.com The use of chromium oxide as a colorant is well-established due to its ability to maintain its color under the high temperatures of glass manufacturing. manavchem.com

Table 2: Role of Chromium Oxide in Material Fabrication

Material Role of Chromium Oxide Resulting Properties
Ceramics Colorant, Refractory component Green coloration, High-temperature stability ceramic-glazes.com
Optics Coloring agent in specific filters Green tint, Light absorption ceramic-glazes.commade-in-china.com
Glass Pigment Stable and durable green color ceramic-glazes.commanavchem.com

Engineering of this compound-Based Nanomaterials for Functional Applications

The synthesis of chromium oxide nanoparticles has garnered significant attention due to their unique properties that differ from their bulk counterparts, leading to applications in catalysis, sensors, and pigments. iosrjournals.orgnanografi.com Various techniques have been developed for the synthesis of these nanomaterials, including precipitation, sol-gel, solvothermal, and thermal decomposition methods. iosrjournals.orgijmtst.com

The choice of synthesis method allows for the control of particle size, shape, and crystallinity, which in turn influences the material's functional properties. iosrjournals.orgijmtst.com For instance, the solvothermal method has been used to produce this compound (CrO₃) nanoparticles with a spherical morphology. ijmtst.com An aqueous precipitation method, using ammonia (B1221849) as a precipitating agent, has been successful in creating chromium oxide (Cr₂O₃) nanoparticles with a hexagonal structure and particle sizes ranging from 20 to 70 nm. iosrjournals.orgorientjchem.org

These nanomaterials exhibit a range of interesting properties. For example, Cr₂O₃ is an antiferromagnetic material with a wide band gap of approximately 3.4 eV, which allows it to behave as an n-type or p-type semiconductor. nanochemres.orgnanochemres.org The magnetic properties of chromium oxide nanoparticles are size-dependent, with smaller particles showing a net magnetic moment at the surface. usc.gal

The morphology and size of chromium oxide nanoparticles can be precisely controlled by adjusting the synthesis parameters. Factors such as temperature, pH, and the choice of precursors and surfactants play a crucial role in determining the final characteristics of the nanoparticles. iosrjournals.orgijmtst.comusc.gal

For example, the calcination temperature of a chromium hydroxide (B78521) precursor has a direct impact on the average crystallite size of the resulting Cr₂O₃ nanoparticles. usc.gal Research has shown that as the calcination temperature increases, the average particle size also increases. usc.gal A study demonstrated that nanoparticles with average sizes ranging from 20 to 200 nm could be produced by varying the calcination temperature. usc.gal

The size of the nanoparticles has a profound effect on their physical and chemical properties. A key example is the size-dependent magnetic behavior of Cr₂O₃ nanoparticles. usc.gal While bulk Cr₂O₃ is antiferromagnetic, nanoparticles exhibit a net magnetic moment at their surface due to the high surface-to-volume ratio. usc.gal This surface magnetism becomes more significant as the particle size decreases. usc.gal Furthermore, the synthesis temperature can influence the uniformity of the nanoparticles, with higher temperatures sometimes leading to more uniform size and shape distributions. nanochemres.orgnanochemres.org

Table 3: Synthesis Methods and Resulting Nanoparticle Properties

Synthesis Method Precursors/Reagents Resulting Morphology/Size Key Properties
Solvothermal Chromium oxide, Citric acid, Ethylene (B1197577) glycol, Ethanol Spherical nanoparticles (20-60 nm) Rhombohedral structure ijmtst.com
Aqueous Precipitation Chromium sulphate, Ammonium hydroxide Hexagonal structure (20-70 nm) Thermally stable up to 1000 °C iosrjournals.orgorientjchem.orgresearchgate.net
Thermal Decomposition Cr(NO₃)₃, Oxalic acid, NaOH Rectangle nanostructures (< 100 nm) Weak ferromagnetic and paramagnetic behavior nanochemres.orgnanochemres.org
Spray Pyrolysis Chromium (III) chloride Polycrystalline nanostructure (46.3-55.6 nm) Rhombohedral structure, Band gap of 3.4 eV uobaghdad.edu.iq

Fourier-transform infrared (FTIR) spectroscopy is often used to characterize the surface of these nanoparticles. Studies have identified characteristic vibration bands corresponding to Cr-O stretching, confirming the presence of crystalline Cr₂O₃. ijmtst.comnanochemres.orgnanochemres.org Additionally, bands related to the O-H stretching and bending vibrations of adsorbed water molecules are often observed, indicating the hydrophilic nature of the nanoparticle surface. ijmtst.comnanochemres.org

The interfacial phenomena of chromium oxide nanoparticles are particularly important in applications such as catalysis and sensing. The interaction between the nanoparticle surface and reactant molecules is key to catalytic activity. The surface of these nanoparticles can also exhibit unique magnetic properties. For instance, Cr₂O₃ nanoparticles show a net magnetic moment at the surface, which modifies the classical antiferromagnetic behavior expected from the bulk material. usc.gal This surface magnetism arises from the uncompensated spins of atoms at the nanoparticle surface. usc.gal

The study of interfacial phenomena also extends to the interaction of nanoparticles with other materials, such as in composite systems. The dispersion and stabilization of nanoparticles within a matrix are governed by the surface chemistry and the resulting interfacial interactions. mdpi.com

Intercalation Chemistry of this compound with Layered Materials

Intercalation is a process where guest atoms, ions, or molecules are inserted between the layers of a host material without disrupting the in-plane covalent bonds of the host. researchgate.net This process can significantly alter the electronic, optical, and magnetic properties of the host material. escholarship.org

This compound has been successfully intercalated into layered materials, most notably graphite (B72142). The resulting materials are known as graphite intercalation compounds (GICs). google.comresearchgate.net The intercalation of CrO₃ into graphite can be achieved by heating a mixture of graphite particles and this compound at temperatures typically between 180°C and 250°C. google.com The process is complete when the color of the mixture changes from brownish-black to bluish-black. google.com

The intercalation of this compound into graphite results in an expansion of the interlayer spacing of the graphite. researchgate.net This structural change is accompanied by modifications to the electronic properties of the material. These CrO₃-GICs have potential applications as catalysts. For example, they have been investigated as catalysts in reforming processes. google.com

The amount of this compound that can be intercalated can be controlled by the reaction conditions, such as the ratio of reactants and the reaction temperature and duration. google.com For instance, a reaction with a 1:5 weight ratio of graphite to CrO₃ heated for 10 minutes at 180-230°C can yield a product with a CrO₃ content of 57%. google.com

Environmental Chemical Transformations and Remediation Strategies Chemical Focus

Chemical Speciation and Fate of Chromium Trioxide in Environmental Matrices

This compound (CrO₃), upon entering the environment, primarily exists as hexavalent chromium (Cr(VI)), the most mobile and toxic form. Its fate and chemical form, or speciation, are dictated by a complex interplay of biogeochemical processes within environmental matrices like soil and water. The two most stable and common oxidation states of chromium in the environment are the trivalent (Cr(III)) and hexavalent (Cr(VI)) forms. cluin.orgunito.it

In aqueous environments, the speciation of Cr(VI) is dependent on pH and its total concentration. The dominant species are chromate (B82759) (CrO₄²⁻), dichromate (Cr₂O₇²⁻), and hydrogen chromate (HCrO₄⁻). The relative prevalence of these species is influenced by the pH of the surrounding medium. clu-in.org In soil, Cr(VI) is generally considered available as it tends to sorb to oxide surfaces through weak complexes. mdpi.com However, its mobility and persistence are significantly affected by the soil's properties, including pH, organic matter content, and the presence of reducing substances. mdpi.comnih.gov

The transformation between Cr(VI) and Cr(III) is a critical aspect of chromium's environmental fate. Cr(VI) is a strong oxidizing agent and can be reduced to the less mobile and less toxic Cr(III) form in the presence of electron donors. clu-in.org Common reducing agents in natural environments include ferrous iron (Fe(II)), sulfides (like hydrogen sulfide), and various forms of organic matter. researchgate.netepa.govresearchgate.net For instance, soil organic matter can act as an electron donor for the reduction of Cr(VI) to Cr(III) and can also create reducing conditions that stimulate microbial reduction of Cr(VI). nih.gov The reduction process can be rapid, especially under acidic conditions. nih.gov

Conversely, the oxidation of the more benign Cr(III) to the toxic Cr(VI) can also occur, though it is less common under typical environmental conditions. researchgate.net The primary natural oxidant capable of this transformation is manganese (Mn) oxides (specifically Mn(III/IV) oxides like birnessite). researchgate.netnih.govnih.gov This oxidation is a significant concern as it can remobilize chromium and generate the more hazardous Cr(VI) form from the relatively inert Cr(III) state. nih.govresearchgate.net The process is influenced by factors such as the solubility of the Cr(III) mineral and the presence of other ions that can compete for adsorption sites on the manganese oxide surface. researchgate.netnih.gov

The vertical movement and transformation of Cr(VI) in soil profiles are affected by soil permeability and organic matter content. nih.gov Clay layers can retain Cr(VI), leading to its accumulation at certain depths. nih.gov Over time, in environments like aquifers, the distribution of chromium between soil and groundwater can reach a leaching and redox equilibrium. nih.gov

FactorInfluence on Chromium SpeciationEnvironmental MatrixReference
pHAffects the balance between Cr(VI) species (HCrO₄⁻, Cr₂O₇²⁻, CrO₄²⁻). Lower pH favors reduction of Cr(VI) to Cr(III); higher pH can favor oxidation of Cr(III).Soil, Water clu-in.orgnih.govnih.gov
Organic MatterActs as a reducing agent, converting Cr(VI) to Cr(III). Creates reducing conditions that stimulate microbial reduction.Soil, Sediments nih.govnih.gov
Redox PotentialHigh redox potential (oxidative conditions) favors stable Cr(VI). Low redox potential (reducing conditions) favors stable Cr(III).Soil, Water unito.it
Manganese Oxides (MnO₂)The primary natural oxidant capable of converting Cr(III) to Cr(VI).Soil, Sediments researchgate.netnih.gov
Ferrous Iron (Fe(II)) & SulfidesAct as strong reducing agents, rapidly converting Cr(VI) to Cr(III), especially in anaerobic systems.Soil, Water, Sediments researchgate.netepa.gov
Soil Texture (e.g., Clay)Can retain Cr(VI), leading to accumulation and influencing its vertical migration.Soil nih.gov
Table 1. Key Factors Influencing Chromium Speciation in the Environment.

Role of Chromium(VI) in Advanced Oxidation Processes (AOPs) for Organic Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment methods designed to degrade persistent organic pollutants through the generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). mdpi.comtaylorandfrancis.com While Cr(VI) is itself a contaminant, a redox cycle involving both Cr(VI) and Cr(III) can be harnessed in specific AOPs to generate these powerful oxidizing agents.

The process utilizes the reaction between chromium species and an oxidant like hydrogen peroxide (H₂O₂) to break down recalcitrant organic compounds. nih.gov A key aspect of this approach is the ability to establish a reusable redox cycle of Cr(III)-Cr(VI)-Cr(III). In this cycle, H₂O₂ can act as both an oxidant for Cr(III) and a reductant for Cr(VI), allowing for the continuous generation of hydroxyl radicals from both the Cr(III)/H₂O₂ and Cr(VI)/H₂O₂ reaction systems. nih.gov This dual functionality enables the AOP to operate over a broad pH range, which is a significant advantage over some traditional AOPs like the Fenton process that are limited to acidic conditions. mdpi.comnih.gov

The generation of hydroxyl radicals in chromium-based AOPs proceeds through a Fenton-like mechanism. The process is initiated by the reaction of Cr(VI) with a reducing agent, which can be cellular reductants in biological systems or added chemicals like H₂O₂ in engineered systems. nih.govcdc.gov This reduction is not a single-step process; it involves the formation of reactive intermediates, including pentavalent chromium (Cr(V)) and tetravalent chromium (Cr(IV)). cdc.gov

The key step in hydroxyl radical production is the reaction of the Cr(V) intermediate with hydrogen peroxide (H₂O₂). nih.govcdc.gov This reaction, analogous to the Fenton reaction involving iron, generates the highly reactive •OH radical.

Reaction Pathway:

Reduction of Cr(VI): Cr(VI) is reduced by one electron to form Cr(V). nih.gov

Fenton-like Reaction: The resulting Cr(V) reacts with H₂O₂ to produce a hydroxyl radical (•OH) and is itself oxidized back to Cr(VI) or further reduced. nih.govnih.gov

Molecular oxygen plays a critical role in this process. The enzymatic reduction of Cr(VI) can generate superoxide anion radicals (O₂•⁻), which in turn lead to the formation of H₂O₂. This endogenously produced H₂O₂ then fuels the Fenton-like reaction with Cr(V) to generate •OH radicals. nih.govcdc.gov The involvement of molecular oxygen is demonstrated by the decreased yield of hydroxyl radicals when experiments are conducted under an argon atmosphere. nih.govcdc.gov

Once generated, the hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents that can rapidly attack and degrade a wide range of organic pollutants. taylorandfrancis.com These radicals initiate a series of oxidation reactions that can lead to the partial degradation or complete mineralization of the contaminants into harmless substances like carbon dioxide (CO₂) and water (H₂O). mdpi.com

The degradation pathways for organic contaminants by •OH radicals are varied and depend on the structure of the target molecule. Common reaction mechanisms include:

Hydroxyl Addition: The hydroxyl radical adds to unsaturated bonds (e.g., in aromatic rings), forming hydroxylated intermediates.

Hydrogen Abstraction: The radical removes a hydrogen atom from the organic molecule, creating an organic radical that is susceptible to further oxidation.

Electron Transfer: The radical accepts an electron from the contaminant molecule, initiating its oxidation.

For example, in the degradation of 4-chlorophenol using a Cr(III)/H₂O₂ system, the formation of hydroxyl radicals was confirmed by observing the production of p-hydroxybenzoic acid from a benzoic acid probe and by the inhibition of the degradation in the presence of a hydroxyl radical scavenger. nih.gov Similarly, studies on the degradation of ciprofloxacin have identified pathways involving hydroxyl addition, hydroxyl substitution, and the destruction of ring structures within the molecule. nih.gov The ultimate goal of AOPs is the complete mineralization of the parent compound and any toxic intermediates. nih.gov

PollutantAOP SystemObserved Degradation PathwayReference
4-Chlorophenol (4-CP)Cr(III)/H₂O₂Oxidative degradation initiated by hydroxyl radicals. nih.gov
Tetracycline HydrochlorideCr(III)/Periodate (PI)Rapid degradation via inner-sphere redox reactions and generation of ¹O₂. nih.gov
Ciprofloxacin (CIP)ZnO-Fe₃O₄/Non-thermal plasmaDegradation by •OH, •O₂⁻, and ¹O₂ via hydroxyl addition, substitution, and piperazine ring destruction. nih.gov
Table 2. Examples of Organic Pollutant Degradation Pathways in Advanced Oxidation Processes.

Redox Cycling of Chromium Species in Environmental Systems

The environmental behavior of chromium is fundamentally governed by the redox cycling between its trivalent (Cr(III)) and hexavalent (Cr(VI)) oxidation states. nih.gov This cycling is driven by both abiotic and biotic processes and determines the mobility, bioavailability, and toxicity of chromium in soil and water. researchgate.net While Cr(VI) is the thermodynamically stable form in aerobic environments and Cr(III) is stable in anaerobic ones, the slow kinetics of their interconversion mean that both species are often found coexisting in various environmental compartments. pjoes.com

Oxidation of Cr(III) to Cr(VI): The primary environmental pathway for the oxidation of Cr(III) to Cr(VI) is through its reaction with manganese (Mn) oxides. researchgate.netnih.gov This is a significant process as it can convert precipitated, relatively immobile Cr(III) into the soluble and toxic Cr(VI) form. researchgate.net The reaction involves the reduction of Mn(IV) or Mn(III) in the manganese oxide mineral, which in turn oxidizes the Cr(III). researchgate.net This process can be influenced by pH and the presence of organic compounds that can mobilize Cr(III), making it available for oxidation. nih.gov Direct oxidation of Cr(III) by dissolved oxygen is kinetically very slow and generally not considered a significant pathway in natural waters at ambient temperatures. researchgate.netnih.gov

Reduction of Cr(VI) to Cr(III): The reduction of Cr(VI) to Cr(III) is a crucial natural attenuation process that mitigates chromium toxicity. This transformation is readily carried out by a variety of reducing agents commonly found in the environment.

Inorganic Reductants: In anaerobic systems, ferrous iron (Fe(II)) and hydrogen sulfide are dominant reductants. researchgate.netepa.gov The reaction with Fe(II) can be instantaneous and is a major pathway for Cr(VI) reduction at pH values above approximately 5.5, while sulfide dominates at lower pH. researchgate.netepa.govnih.gov

Organic Reductants: Dissolved and solid-phase organic matter, including humic and fulvic acids, serve as effective electron donors for Cr(VI) reduction. pjoes.comnih.gov The rate of this reduction depends on the type and amount of organic material present. nih.gov

Biological Reduction: Many aerobic and anaerobic bacteria possess the enzymatic capability to reduce Cr(VI) to Cr(III). researchgate.netepa.gov In aerobic environments, microbial reduction may be the principal pathway for this conversion. researchgate.netepa.gov

The continuous interplay of these oxidation and reduction reactions constitutes the redox cycle of chromium. The net direction of this cycle—whether oxidation or reduction predominates—depends heavily on local environmental conditions, particularly the aeration status (Eh), pH, and the availability of specific oxidants and reductants. epa.gov

Redox ProcessReactantsProductsControlling Environmental FactorsReference
OxidationCr(III) + Manganese Oxides (e.g., MnO₂)Cr(VI) + Reduced Manganese (e.g., Mn(II))Presence of Mn oxides, pH, mobilization of Cr(III) by organic complexers. researchgate.netnih.govresearchgate.net
Reduction (Abiotic)Cr(VI) + Ferrous Iron (Fe(II))Cr(III) + Ferric Iron (Fe(III))Anaerobic conditions, pH > ~5.5. researchgate.netepa.govnih.gov
Reduction (Abiotic)Cr(VI) + Sulfides (e.g., H₂S)Cr(III) + Sulfur/SulfateAnaerobic conditions, pH < ~5.5. researchgate.netepa.gov
Reduction (Abiotic)Cr(VI) + Organic Matter (e.g., Humic Acids)Cr(III) + Oxidized OrganicsPresence of organic matter, pH. pjoes.comnih.gov
Reduction (Biotic)Cr(VI) + Microbial EnzymesCr(III)Aerobic conditions, presence of specific bacteria. researchgate.netepa.gov
Table 3. Key Redox Reactions in the Environmental Cycling of Chromium.

Analytical and Characterization Methodologies in Chromium Trioxide Research

Advanced Spectroscopic Techniques for Chemical State and Oxidation State Analysis

Spectroscopic methods are crucial for discerning the chemical and oxidation states of chromium in CrO₃ and its derivatives. Chromium can exist in various oxidation states (0, +2, +3, +6), with Cr(III) and Cr(VI) being industrially significant. manavchem.com

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. It has been used to analyze Cr(VI) reduction and the formation of organo-trivalent chromium (organo-Cr(III)) species. researchgate.net

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy : While not explicitly detailed for CrO₃ in the search results, these techniques are generally powerful for determining the local atomic and electronic structure, including oxidation state and coordination environment of elements like chromium in various materials. uu.nl

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is employed to identify functional groups and chemical bonds within CrO₃ and its reaction products. For instance, FTIR analysis of CrO₃ nanoparticles has ascertained various functional groups, with bands at 942 cm⁻¹ assigned to Cr=O vibrations and 1019 cm⁻¹ to Cr-O-Cr vibrations. ijmtst.com Studies on chromium trioxide-organic acid complexes have used FTIR to suggest the coordination of oxygen atoms to the metal ion. e-journals.in

Diffuse Reflectance Spectroscopy (DRS) : DRS, often used in conjunction with thermal analysis, helps in identifying different chromium species formed during thermal decomposition processes. For example, DRS has been used to examine the thermal behavior of CrO₃, revealing the formation of Cr(II) species under certain conditions. akjournals.com

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is particularly useful for detecting and characterizing paramagnetic species, such as Cr(III), which has an unpaired electron. It has been used to indicate the presence of hexavalent chromium in samples, though studies are often optimized for conclusive results. researchgate.netscielo.br

Diffraction and Microscopy Methods for Structural and Morphological Characterization

These techniques provide insights into the crystal structure, phase purity, crystallite size, and surface morphology of this compound and related compounds.

X-ray Diffraction (XRD) : XRD is a primary technique for determining the crystalline phases, lattice parameters, and crystallite size of materials.

CrO₃ crystallizes in an orthorhombic system with the Ama2 space group. testbook.commaterialsproject.org Its solid form consists of chains of tetrahedrally coordinated chromium atoms. wikipedia.org

XRD studies on synthesized CrO₃ nanoparticles have shown a rhombohedral system with sharp peaks indicating crystallinity. ijmtst.comresearchgate.net The average particle size of CrO₃ nanoparticles can be determined using Scherrer's formula from XRD data. ijmtst.com

XRD has also been used to confirm the identity of products formed during the thermal decomposition of CrO₃, such as Cr₂O₃. akjournals.comresearchgate.net

In studies evaluating chromium oxidation states in samples, XRD diffractograms of CrO₃ (Cr(VI)) have been compared with those of Cr(III) picolinate (B1231196) to identify the presence of Cr(VI). scielo.br

Table 1: Representative XRD Peaks for CrO₃ Nanoparticles (Rhombohedral Phase) ijmtst.com

2θ Value (degrees)Miller Indices (hkl)
24.61(012)
33.7(104)
36.4(110)
41.8(113)
50.32(024)
54.9(116)
63.6(214)
65.27(300)

Scanning Electron Microscopy (SEM) : SEM is used to visualize the surface morphology and particle shape. SEM images of CrO₃ nanoparticles have confirmed spherical morphology and particle sizes ranging from 20 nm to 60 nm. ijmtst.comresearchgate.net SEM is also used to study the microstructure of composites containing CrO₃ and to investigate surface morphology after etching processes. aip.orgmdpi.comsciengine.comsemi.ac.cnsohag-univ.edu.eg

Transmission Electron Microscopy (TEM) : TEM provides higher resolution images, allowing for detailed observation of nanoparticle size, shape, and internal structure. It complements SEM in morphological characterization of CrO₃ nanoparticles. researchgate.netorientjchem.orgepa.gov

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) : Often coupled with SEM, EDS provides elemental composition analysis of the sample, confirming the presence of chromium and oxygen in CrO₃ nanoparticles. ijmtst.comresearchgate.netmdpi.comsohag-univ.edu.eg

Chromatographic and Electrochemical Approaches for Speciation and Quantification

These methods are vital for separating and quantifying different chromium species, especially distinguishing between Cr(III) and Cr(VI), which is critical due to their differing chemical properties and environmental significance.

Ion Chromatography (IC) : IC is a widely used technique for the speciation and quantification of hexavalent chromium (Cr(VI)), including this compound, in various samples like air, water, and semiconductor etchants. wisc.edujonesdayreach.comcdc.govnih.govthermofisher.com

Cr(VI) typically exists as an anion (chromate ion) in solution, while Cr(III) exists primarily as a cation, allowing for their separation by IC. thermofisher.com

Methods like OSHA ID-215 and NIOSH 7605 utilize ion chromatography with post-column reaction and visible detection for Cr(VI) analysis. wisc.edujonesdayreach.comcdc.gov

Specific columns, such as Dionex IonPac AS7 and CS5A, are used for the separation of Cr(VI) and Cr(III), respectively. thermofisher.com

For Cr(III) quantification, precolumn derivatization with PDCA (pyridine-2,6-dicarboxylic acid) can be used to form a detectable complex. thermofisher.com

Table 2: Ion Chromatography Retention Times for Chromium Species thermofisher.com

Chromium SpeciesRetention Time (min)
Cr(III)3.4
Cr(VI)6.0

Electrochemical Methods (e.g., Electrochemical Impedance Spectroscopy - EIS) : While less commonly cited directly for CrO₃ quantification, electrochemical techniques can be used to investigate the electronic properties and redox behavior of chromium compounds. EIS, for example, has been employed to study the electronic properties of CrO₃/ZnO light-emitting diodes. aip.org Electrochemical methods can also be used for the oxygen non-stoichiometry of materials like CrO₃-δ. scirp.org

Thermal Analysis Techniques for Decomposition Pathways and Stability Studies

Thermal analysis techniques are indispensable for understanding the thermal stability, decomposition mechanisms, and phase transitions of this compound.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and the stoichiometry of decomposition products.

CrO₃ decomposes above 197 °C, liberating oxygen and eventually forming Cr₂O₃. wikipedia.org

Studies have shown that CrO₃ undergoes several thermal events: melting near 215°C, decomposition into Cr₂(CrO₄)₃ at 340–360°C, and further decomposition of chromate (B82759) into Cr₂O₃ at 415–490°C. akjournals.com

TGA can verify the thermal stability of CrO₃ nanoparticles, sometimes up to 1000 °C, depending on the final product (e.g., Cr₂O₃). researchgate.netorientjchem.org

The maximum thermal decomposition temperature (Tmax) for CrO₃ has been reported around 330°C. semanticscholar.orgslideshare.net

Differential Thermal Analysis (DTA) : DTA measures the temperature difference between a sample and a reference as a function of temperature, indicating exothermic or endothermic processes.

DTA curves for CrO₃ show a sharp endothermic event at 215°C corresponding to its melting. akjournals.com

Exothermic and endothermic events are observed during the decomposition of CrO₃, indicating various reaction steps. akjournals.com

Studies have shown that the melting point and latent heat of fusion of CrO₃ can be altered by external factors. researchgate.netsemanticscholar.orgslideshare.net

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as a function of temperature or time. It provides quantitative data on thermal transitions, including melting points, decomposition enthalpies, and phase changes.

DSC studies on CrO₃ have revealed distinct energy changes, including endothermic and exothermic peaks, and the enthalpy changes (ΔH) associated with these transitions. researchgate.net

The melting point of CrO₃ has been reported around 197 °C, with some studies showing variations depending on sample treatment. manavchem.comsemanticscholar.org

Table 3: Thermal Events and Temperatures for CrO₃ Decomposition akjournals.com

EventTemperature Range (°C)DescriptionDependence on Atmosphere
I~215Melting of CrO₃Independent
II340–360Decomposition to Cr₂(CrO₄)₃Insignificantly dependent
III415–490Decomposition of chromate to Cr₂O₃Significantly dependent

Theoretical and Computational Chemistry Studies of Chromium Trioxide

Quantum Mechanical and Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Quantum mechanical and Density Functional Theory (DFT) calculations have been extensively employed to investigate the electronic structure and reactivity of chromium trioxide. Studies have predicted the structure of monomeric CrO₃ to be pyramidal, possessing C₃v point group symmetry, rather than a planar D₃h geometry. wikipedia.org

Conceptual DFT studies have also been conducted on (CrO₃)n clusters (n=1-10) to analyze their stability and reactivity. This involved plotting chemical potential and the HOMO-LUMO gap as a function of cluster size. researchgate.net From these investigations, CrO₃, (CrO₃)₆, and (CrO₃)₉ were identified as the most reactive species. researchgate.net The reactivity of individual atomic sites within the clusters has been interpreted using local reactivity descriptors, such as Fukui Function plots. researchgate.net The electron localization function map further supports the presence of ionic bonding between the chromium atom and oxygen ligands. researchgate.net

DFT calculations have also been applied to study the interaction between black phosphorene and the CrO₃ molecule, revealing chemisorption and the formation of a partial charge gradient between phosphorus atoms. researchgate.net Additionally, computational analyses using DFT have been performed on CrO₃-amino acid complexes, indicating that the synthesized complexes exhibit greater stability and lower total energy compared to their corresponding free amino acids. ajol.info The heat of formation for CrO₃ has been predicted using the CCSD(T)/PW91 method, showing consistency with previous calculations and experimental data. researchgate.net

The following table presents experimental and calculated electron detachment energies for (CrO₃)n⁻ clusters:

Table 1: Experimental and Calculated Adiabatic and Vertical Electron Detachment Energies (ADEs and VDEs) for (CrO₃)n⁻ (n=1–5) wpmucdn.com

Cluster (n)ADE (eV) Exp.ADE (eV) PW91ADE (eV) BP86ADE (eV) B3LYPADE (eV) CCSD(T)VDE (eV) Exp.VDE (eV) PW91VDE (eV) BP86VDE (eV) B3LYPVDE (eV) CCSD(T)
13.66 (2)3.513.574.083.703.77 (2)3.743.804.343.77
24.25 (5)4.264.314.574.244.45 (5)4.394.434.854.37
34.44 (5)4.304.354.854.234.75 (5)4.524.555.184.54
44.61 (5)4.704.754.904.74-----
5----------

Note: Some values for n=5 were not explicitly provided in the snippet for all methods.

The excitation energies for the (CrO₃)n neutral species also show a significant increase from n=1 to 2 and from n=2 to 3, before leveling off and approaching an asymptotic value. wpmucdn.com

Table 2: Excitation Energies for (CrO₃)n Neutral Species (eV) wpmucdn.com

Cluster (n)Excitation Energy (eV)
11.04
21.68
32.02
42.14
52.15

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations, while less frequently reported specifically for direct CrO₃ interactions in the provided search results, are broadly applied to understand the behavior of chromium-containing systems at the atomic and molecular levels. For instance, ReaxFF molecular dynamics simulations have been utilized to investigate molecular-level interactions during binder jetting 3D-printing, involving chromium-oxide (Cr-oxide) nanoparticles. osti.gov In these simulations, both diethylene glycol and water were found to contribute to the bonding of Cr-oxide particles during printing and curing by forming a hydrogen bond network. osti.gov Upon heating to burn-out temperatures, the oxidation of diethylene glycol and the decomposition of the hydrogen bond network occur, leading to the partial sintering of Cr-oxide particles through the formation of Cr-O bonds. osti.gov

While direct MD simulations specifically focusing on CrO₃ interactions are not extensively detailed in the provided snippets, related computational studies on interactions involving chromium oxides provide insights into the methodologies. For example, first-principle calculations, which can include van der Waals molecular interactions, have been performed to investigate the interaction between black phosphorene and the CrO₃ molecule. researchgate.net These studies showed that CrO₃, acting as an electron acceptor, chemisorbs on the phosphorene surface with minimal geometrical distortions, leading to a partial charge gradient. researchgate.net The strength of the interaction was found to vary with CrO₃ concentration, with higher concentrations leading to stronger interactions due to increased steric effects, although excessive adsorption can lead to a decrement in adsorption energy due to geometrical distortions. researchgate.net

Thermodynamic and Kinetic Modeling of this compound-Involved Reactions

Thermodynamic and kinetic modeling are essential for understanding reactions involving this compound. The volatilization of CrO₃ has been incorporated into analyses of the kinetics of oxidation of materials that form Cr₂O₃ scales. nasa.gov Rates of oxidative vaporization of chromium(III) oxide (Cr₂O₃) have been determined experimentally at temperatures ranging from 1270 K to 1570 K, and these reaction-controlled rates were found to align with thermochemical analysis. nasa.gov The activation energy derived from the oxidative vaporization reaction numerically corresponded to the thermochemical enthalpy of the reaction. nasa.gov A theoretical equation, based on boundary-layer theory, is available for calculating reaction rates from thermodynamic data. nasa.gov

An assessment of the stability of chromium oxides at high temperatures has been conducted using commercial thermodynamic databases such as Fact Sage, ThermoCalc, and NIST-JANAF Thermochemical Tables. researchgate.net This analysis aimed to understand chromium emissions from slag melts, suggesting that gaseous CrO₃ (CrO₃(g)) is likely to be emitted at high oxygen partial pressures. researchgate.net The standard heat of formation for CrO₃ at 298 K has been reported as -286.8 ± 20 kJ/mol. researchgate.net

Kinetic studies have investigated the oxidation of various organic substrates by chromium(VI) compounds, where this compound serves as a source of chromium(VI). sphinxsai.com These studies involve evaluating reaction kinetics, determining rate constants, and assessing activation parameters. sphinxsai.com For instance, the degradation kinetics and pathways of penicillin G by this compound in acidic media have been examined, including their thermodynamic features and the reaction order with respect to the oxidant. acs.org In these studies, the oxidation rates were found to be independent of the initial chromium(VI) concentration, indicating a first-order reaction with respect to the oxidant. acs.org

Computational and experimental studies have also focused on the thermodynamics of reactions, including the calculation of vapor pressures above systems containing chromium oxides. researchgate.net

Future Directions and Emerging Research Frontiers

Development of Sustainable and Atom-Economical Chromium Trioxide Methodologies

The development of sustainable and atom-economical synthetic methods is a paramount goal in modern chemistry. For this compound-mediated reactions, this involves designing processes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. A significant advancement in this area is the use of catalytic amounts of this compound with a co-oxidant.

One such methodology is the oxidation of primary alcohols to carboxylic acids using only 1-2 mol% of this compound with periodic acid (H₅IO₆) as the stoichiometric oxidant in wet acetonitrile. organic-chemistry.org This approach offers excellent yields and is performed under mild conditions, reducing the potential for side reactions. organic-chemistry.org Traditional methods often require stoichiometric amounts of chromium reagents, leading to significant chromium waste. The catalytic approach drastically reduces the environmental burden associated with chromium.

Researchers are also exploring "green" synthesis routes for chromium-containing materials, which can indirectly impact the sustainability of processes using this compound. For instance, the green synthesis of chromium oxide nanoparticles using plant extracts as reducing and capping agents presents an eco-friendly alternative to conventional chemical methods. nih.govrasayanjournal.co.in These methods avoid the use of harsh chemicals and high temperatures, contributing to a more sustainable chemical industry.

Exploration of Novel Catalytic Systems and Reaction Pathways

The exploration of novel catalytic systems is crucial for expanding the synthetic utility of this compound and improving the efficiency of known transformations. A key area of research is the development of new catalysts that can operate under milder conditions and with higher selectivity.

Recent studies have demonstrated that this compound can act as an efficient catalyst for benzylic oxidation with periodic acid as the terminal oxidant. organic-chemistry.org This system allows for the selective oxidation of various substrates, including electron-poor toluenes and diarylmethanes, to their corresponding benzoic acids and ketones in high yields. organic-chemistry.org The catalytic nature of this process minimizes the amount of chromium required, aligning with the principles of green chemistry.

Furthermore, new reaction pathways involving this compound are being investigated. For example, the oxidative degradation of pollutants, such as the antibiotic penicillin G, using this compound in acidic media has been explored. nih.gov This research opens up possibilities for using this compound in environmental remediation applications.

The development of supported chromium catalysts is another promising avenue. Dispersing chromium species on high-surface-area supports like zirconia can enhance catalytic activity and stability. mdpi.com For instance, manganese-chromium oxides supported on zirconia have shown excellent performance in the catalytic oxidation of chlorobenzene. mdpi.com

Engineering of Multi-Functional Hybrid Materials Incorporating this compound

The integration of this compound into multi-functional hybrid materials is a rapidly advancing field with potential applications in catalysis, electronics, and materials science. These hybrid materials combine the unique properties of this compound with those of other materials to create novel functionalities.

One approach involves the synthesis of chromium oxide nanoparticles and their incorporation into various matrices. researchgate.net For example, chromium oxide nanoparticles have been synthesized via solvothermal and sol-gel methods and have demonstrated antibacterial activity. researchgate.netorientjchem.org These nanomaterials can be further functionalized to create hybrid materials with enhanced properties.

Another area of interest is the development of chromium-based catalysts on structured supports. For instance, chromium catalysts supported on alumina (B75360) are used for the catalytic oxidation of combustible materials. google.com The support material plays a crucial role in the catalyst's performance by influencing the dispersion and stability of the active chromium species.

The synthesis of hybrid materials where chromium species are integrated at the molecular level is also being explored. For example, the reaction of chromium(III) complexes with nitric oxide can lead to the formation of chromium(IV)-oxo and chromium(III)-nitrito complexes, demonstrating the potential for creating complex, multi-functional chromium-containing molecules. nih.gov

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the intricate mechanisms of this compound-mediated reactions is essential for optimizing their performance and developing new catalytic systems. Advanced in-situ characterization techniques allow researchers to monitor reactions in real-time, providing valuable insights into reaction intermediates, kinetics, and catalyst behavior under actual operating conditions.

Spectroscopic techniques are particularly powerful for in-situ reaction monitoring. For example, time-resolved UV-Vis spectroscopy has been used to monitor the kinetics of penicillin G oxidation by this compound. nih.gov This technique allows for the continuous measurement of the concentration of chromium(VI) species as the reaction progresses.

X-ray Absorption Fine Structure (XAFS) spectroscopy is another valuable tool for studying the local chemical and structural environment of chromium species during a reaction. udel.edu This technique can provide information on the oxidation state, coordination number, and bond distances of chromium atoms, helping to elucidate reaction mechanisms.

In the context of heterogeneous catalysis, techniques like Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy can be used to study the interaction of reactants with the catalyst surface. udel.edu By combining in-situ spectroscopic data with kinetic studies, a more complete picture of the catalytic cycle can be obtained. The development of specialized reactor cells, such as high-pressure NIR flow-through cells, further enables the investigation of reactions under industrially relevant conditions. fau.eu

TechniqueInformation ProvidedApplication Example
Time-Resolved UV-Vis Spectroscopy Real-time concentration of colored speciesMonitoring the reduction of Cr(VI) during oxidation reactions nih.gov
X-ray Absorption Fine Structure (XAFS) Local chemical and structural environment of CrCharacterizing the structure of Cr(III) sorbed on silica (B1680970) udel.edu
Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy Molecular information about surface speciesInvestigating the sorption mechanism of Cr(III) on silica udel.edu
High-Pressure NIR Flow-Through Cell Reaction monitoring under high pressureStudying liquid-phase reactions at elevated pressures fau.eu

Q & A

Q. How can the melting point (Tfus) of chromium trioxide be determined experimentally?

this compound’s melting point (470.44 K ± 0.2 K) is best determined using differential scanning calorimetry (DSC) . This method measures heat flow during phase transitions under controlled conditions, ensuring minimal decomposition of the thermally unstable compound. Calibration with high-purity standards (e.g., indium) is critical for accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its carcinogenicity and corrosivity, researchers must:

  • Use fume hoods and personal protective equipment (PPE) (gloves, goggles, lab coats).
  • Store CrO₃ in airtight containers to prevent hygroscopic degradation.
  • Implement emergency decontamination protocols for spills, including neutralization with reducing agents (e.g., sodium bisulfite) .

Q. How can the electron affinity (EA) of CrO₃ be measured, and what are the challenges?

EA values (ranging from 2.50 ± 0.30 eV to 3.70 ± 0.30 eV) are determined via:

  • Laser photoelectron spectroscopy (LPES) : Direct measurement of electron detachment energies.
  • Ion-molecule reaction bracketing (IMRB) : Indirect estimation via competitive reactions. Discrepancies arise from CrO₃’s instability in gas-phase studies, requiring ultra-high-vacuum conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔfH°gas) of CrO₃?

Discrepancies in enthalpy of formation (−292.88 kJ/mol) stem from differing experimental setups. To reconcile

  • Cross-validate using NIST-certified reference data and quantum mechanical calculations (e.g., DFT).
  • Standardize measurement conditions (e.g., gas-phase purity, temperature control) .

Q. What methodological approaches are used to assess alternatives to CrO₃ in high-temperature coatings for industrial turbines?

A multi-parameter scoring system evaluates alternatives based on:

  • Oxidative stability : Measured via thermogravimetric analysis (TGA).
  • Adhesion strength : ASTM D4541 standardized pull-off testing.
  • Environmental impact : Lifecycle analysis (LCA) of candidate coatings (e.g., trivalent chromium systems) .

Q. How can computational models improve the accuracy of CrO₃’s gas-phase thermochemistry data?

Shomate equation parameters (e.g., A = 36.83740, B = 110.7024) enable extrapolation of heat capacity (Cp) and entropy (S°) across temperatures (298–6000 K). Validation against experimental data (e.g., ionization energy = 11.6 ± 0.5 eV) ensures model reliability .

Methodological Recommendations

  • Reproducibility : Document experimental conditions (e.g., DSC heating rates, vacuum levels) in line with Beilstein Journal guidelines (e.g., detailed supplementary materials) .
  • Data Validation : Use NIST WebBook as a primary reference for thermochemical data, avoiding uncertified sources .
  • Ethical Compliance : Adhere to REACH authorization protocols when proposing CrO₃ alternatives, incorporating socio-economic impact assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.